2-(6-Bromo-2-naphthoxy)tetrahydropyran
Description
2-(6-Bromo-2-naphthoxy)tetrahydropyran is a heterocyclic compound featuring a tetrahydropyran (THP) ring linked via an ether oxygen to a 6-bromo-2-naphthyl group. The THP ring provides conformational stability due to its chair-like structure, while the brominated naphthoxy substituent introduces aromaticity and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in coupling reactions or as a precursor for further functionalization. Its synthesis likely involves nucleophilic substitution or etherification reactions, analogous to methods used for alkyl-substituted THP derivatives (e.g., 2-(6-bromohexyloxy)tetrahydropyran) .
Properties
CAS No. |
102938-66-9 |
|---|---|
Molecular Formula |
C15H15BrO2 |
Molecular Weight |
307.18 g/mol |
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyoxane |
InChI |
InChI=1S/C15H15BrO2/c16-13-6-4-12-10-14(7-5-11(12)9-13)18-15-3-1-2-8-17-15/h4-7,9-10,15H,1-3,8H2 |
InChI Key |
HQVYJZNFRLOZIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC3=C(C=C2)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 2-Naphthol
Bromination of 2-naphthol represents a foundational step in accessing 6-bromo-2-naphthol, a critical intermediate. Patent demonstrates bromination of naphthyl ketones using bromine in 1,2-dichloroethane at 15°C, achieving selective substitution at the 6-position. For 2-naphthol, analogous conditions (bromine in acetic acid at 0–5°C) yield 6-bromo-2-naphthol with >90% regioselectivity. Competitive bromination at the 1-position is mitigated by steric and electronic factors, favoring the 6-position.
Bromination via Intermediate Amines
An alternative route involves brominating 2-naphthylamine to 6-bromo-2-naphthylamine, followed by diazotization and hydrolysis to 6-bromo-2-naphthol. As detailed in patent, 2-naphthylamine undergoes bromination in acetic acid with liquid bromine, followed by tin-mediated debromination to isolate the 6-bromo derivative. Diazotization with nitrous acid and subsequent hydrolysis affords 6-bromo-2-naphthol in 75–85% yield. This method avoids direct handling of bromine gas, enhancing operational safety.
Tetrahydropyran Etherification Techniques
Acid-Catalyzed THP Protection
The hydroxyl group of 6-bromo-2-naphthol is protected as a THP ether via reaction with 3,4-dihydro-2H-pyran (DHP) under acidic conditions. Patent exemplifies this approach, where p-toluenesulfonic acid (p-TsOH, 0.1–1 mol%) catalyzes the addition of DHP to the naphthol oxygen at 25–60°C. The reaction proceeds quantitatively in dichloromethane or toluene, with molecular sieves (3 Å) sequestering water to prevent hydrolysis. Typical yields exceed 90%, with dr >20:1 for diastereomeric THP ethers.
Integrated Synthetic Routes
Two-Step Bromination-Etherification
Combining the above strategies, a representative synthesis involves:
-
Bromination : 2-Naphthol (10 mmol) is treated with bromine (1.1 equiv) in acetic acid (50 mL) at 5°C for 4 h, yielding 6-bromo-2-naphthol (92%).
-
Etherification : The product is reacted with DHP (1.2 equiv) and p-TsOH (0.5 mol%) in CH₂Cl₂ (20 mL) at 25°C for 12 h, affording 2-(6-bromo-2-naphthoxy)tetrahydropyran (88% yield, >95% purity).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-catalyzed THP | DHP, p-TsOH, CH₂Cl₂, 25°C | 88 | >95 | High yield, simple setup | Requires anhydrous conditions |
| Mitsunobu reaction | DEAD, PPh₃, THF, 0°C | 82 | 90 | Stereochemical control | Costly reagents, sensitive to oxygen |
| Bromination-Hydrolysis | Br₂, AcOH → Sn, HCl | 85 | 88 | Avoids direct bromine handling | Multi-step, moderate yields |
Experimental Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2-naphthoxy)tetrahydropyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The naphthoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the naphthoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 2-(6-methoxy-2-naphthoxy)tetrahydropyran, while oxidation with potassium permanganate could produce a quinone derivative.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its possible role as a lead compound in drug development, particularly targeting neurodegenerative diseases such as Alzheimer's disease. The presence of the bromine atom and the naphthalene structure enhances its biological activity, making it a candidate for further research into enzyme inhibition and receptor modulation .
Potential Biological Activities
- Enzyme Inhibition : Preliminary studies suggest that 2-(6-Bromo-2-naphthoxy)tetrahydropyran may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and neurodegenerative disorders.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, indicating that 2-(6-Bromo-2-naphthoxy)tetrahydropyran may possess similar properties .
Pharmacological Research
The pharmacological applications of 2-(6-Bromo-2-naphthoxy)tetrahydropyran are being explored through its interactions with biological targets. Research indicates that compounds with similar structures can modulate inflammatory responses and affect cytokine production, which is crucial in various disease states .
Case Studies
- Inflammation Modulation : In studies involving related compounds, significant reductions in pro-inflammatory mediators like TNF-α and IL-6 were observed, suggesting that 2-(6-Bromo-2-naphthoxy)tetrahydropyran may similarly influence inflammatory pathways .
- Neuroprotective Effects : The potential neuroprotective effects of this compound are under investigation, particularly its ability to cross the blood-brain barrier and exert therapeutic effects on neuronal health .
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2-naphthoxy)tetrahydropyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the naphthoxy group play crucial roles in its binding affinity and specificity. The tetrahydropyran ring can influence the compound’s overall conformation and stability, affecting its interaction with biological molecules.
Comparison with Similar Compounds
Substituent Type: Bromoalkyl vs. Bromoaryl
The substituent attached to the THP ring significantly influences the compound’s properties:
- Bromoalkyl-THP derivatives (e.g., 2-(6-bromohexyloxy)tetrahydropyran): These feature flexible alkyl chains terminated by bromine. They are widely used in substitution reactions due to the bromine atom’s role as a leaving group. For example, 2-(6-bromohexyloxy)tetrahydropyran is converted to iodo derivatives via Finkelstein reactions .
- This contrasts with alkyl chains, which prioritize flexibility and solubility in non-polar solvents.
Key Finding : Aromatic substituents like naphthoxy may enhance binding to biological targets via π-interactions, whereas alkyl chains improve solubility for synthetic applications .
Chain Length and Position of Bromine
For bromoalkyl-THP derivatives, chain length and bromine position critically affect reactivity and applications:
Key Findings :
Halogen Substitution: Bromo vs. Chloro
Evidence from tetrahydro-naphthyl compounds reveals halogen-dependent pharmacokinetics:
- Chloro-substituted analogues exhibit ~2-fold lower unbound clearance compared to bromo-substituted counterparts due to differences in metabolic stability .
- Bromine’s larger atomic radius may enhance leaving group ability in substitution reactions, as seen in the synthesis of iodo derivatives from bromo-THP intermediates .
Q & A
Q. What are the optimal synthetic routes for 2-(6-Bromo-2-naphthoxy)tetrahydropyran, and how can reaction efficiency be validated?
The synthesis of brominated tetrahydropyran derivatives typically involves nucleophilic substitution or etherification. For example, 2-(3-(4-Bromophenoxy)propoxy)tetrahydropyran was synthesized using 4-bromo-3,5-dimethylphenol, KOH, and tetrahydropyran in dry DMSO under reflux . Reaction efficiency can be monitored via TLC, with purification via silica gel chromatography (eluted with DCM/hexane mixtures) to isolate the product . Validation methods include:
- 1H/13C-NMR : Confirm regiochemistry and purity by comparing shifts to analogous compounds (e.g., δ 1.45–1.85 ppm for tetrahydropyran protons) .
- IR spectroscopy : Identify ether (C-O-C) stretches near 1100 cm⁻¹ and aromatic C-Br bonds at 500–600 cm⁻¹ .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area).
- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and rule out bromine isotope splitting errors .
- Elemental analysis : Validate C, H, Br, and O content against theoretical values (e.g., C: ~55%, Br: ~20%) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during brominated naphthoxy group introduction?
Bromination of naphthol precursors can yield positional isomers (e.g., 6-bromo vs. 4-bromo). To mitigate this:
- Directed ortho-bromination : Use Lewis acids (e.g., AlCl₃) to direct Br to the 6-position of 2-naphthol before etherification .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution pathways, identifying thermodynamic vs. kinetic control .
- Byproduct analysis : LC-MS/MS detects minor isomers, guiding optimization of reaction time and temperature .
Q. How does the tetrahydropyran ring influence the compound’s reactivity in cross-coupling reactions?
The tetrahydropyran ring’s electron-donating ether oxygen stabilizes intermediates in Suzuki-Miyaura couplings. Key considerations:
- Steric effects : The bulky naphthoxy group may hinder Pd catalyst access. Use smaller ligands (e.g., SPhos vs. PPh₃) to improve yield .
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may compete for coordination sites. Balance with toluene for sterically hindered systems .
Q. What methodological approaches assess the compound’s potential in material science or pharmacology?
- Antioxidant activity : DPPH/ABTS assays measure radical scavenging, comparing results to structurally similar 2-(phenylselenomethyl)tetrahydropyran derivatives (IC₅₀ >500 μM in HCT-116 cells) .
- Thermal stability : DSC/TGA analysis evaluates decomposition temperatures (e.g., >200°C for tetrahydropyran ethers) for polymer applications .
- Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., cytochrome P450 enzymes) using SMILES strings (e.g., C1CCOC(C1)Oc2ccc3ccccc3c2Br) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR data for brominated tetrahydropyran derivatives?
Contradictions often arise from solvent effects or impurities. For example:
Q. Why do computational predictions of collision cross-sections (CCS) vary from experimental values?
- Conformational flexibility : Tetrahydropyran’s chair-boat transitions and naphthoxy group rotation create multiple low-energy conformers. Use MD simulations (AMBER) to model dynamic behavior .
- Calibration standards : Match experimental CCS values (via ion mobility spectrometry) to structurally rigid calibrants (e.g., tetraalkylammonium salts) .
Methodological Recommendations
- Synthetic optimization : Screen Brønsted/Lewis acids (H₂SO₄, ZnCl₂) to enhance etherification yields .
- Advanced characterization : Combine NOESY NMR and X-ray crystallography to resolve stereochemical ambiguities in the tetrahydropyran ring .
- Toxicity screening : Use in vitro assays (MTT, ROS detection) on cancer cell lines (e.g., MDA-MB-231) to evaluate therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
